Soterenol hydrochloride

Description

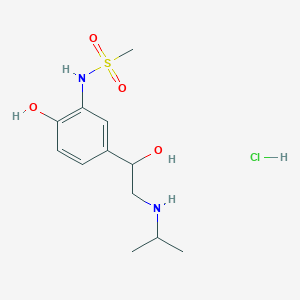

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4S.ClH/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18;/h4-6,8,12-16H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQWQTNRIBKUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13642-52-9 (Parent) | |

| Record name | Soterenol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60933320 | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14816-67-2, 28418-29-3 | |

| Record name | Methanesulfonamide, N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14816-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soterenol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonanilide, 2'-hydroxy-5'-(1-hydroxy-2-(isopropylamino)ethyl)-, monohydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-hydroxy-5-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulphonamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOTERENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNR17WO88K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Soterenol Hydrochloride involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This method ensures significant control over impurities and yields Soterenol Hydrochloride with the desired purity .

Industrial Production Methods: Industrial production of Soterenol Hydrochloride follows similar synthetic routes but on a larger scale. The use of ion exchange resins during hydrogenation is crucial for maintaining the quality and yield of the final product .

Chemical Reactions Analysis

Fluorescence via Trihydroxyindole Reaction

Soterenol hydrochloride undergoes a fluorometric reaction analogous to catecholamine analysis, forming fluorescent adrenolutin-like species through oxidation and rearrangement .

Mechanism :

-

Oxidation : Soterenol reacts to form an aminochrome intermediate.

-

Rearrangement : The intermediate converts to a fluorescent adrenolutin derivative under alkaline conditions.

Key Findings :

-

Fluorescence Intensity : Soterenol exhibits strong fluorescence, while structural analogs show reduced responses :

| Compound Modification | Fluorescence Response (% of Soterenol) |

|---|---|

| Methyl group on sulfonamido nitrogen | 0% |

| Ring isomer (hydroxyl/sulfonamido swap) | 5% |

| Sterenol analogs (isoproterenol derivatives) | No fluorescence |

Structural Influence on Reactivity

The methanesulfonamido group at the para-position relative to the hydroxyl group is critical for fluorescence. Modifications disrupt the quinoid intermediate formation, essential for the reaction .

Structural Analysis :

-

Parent Compound : CID 26162 (Soterenol) has a hydroxyl group at position 2 and methanesulfonamido at position 5 on the phenyl ring .

-

InChI Key : LTQWQTNRIBKUMN-UHFFFAOYSA-N confirms stereochemical details .

Comparative Reactivity with Analogues

Soterenol’s bioisosteric relationship to catecholamines allows unique reactions absent in related compounds:

| Compound | Reaction with Trihydroxyindole | Notes |

|---|---|---|

| Soterenol HCl | Strong fluorescence | Forms stable adrenolutin derivative |

| Mesuprine | Moderate fluorescence | Similar mechanism, lower yield |

| Isoproterenol sulfonic acid | No fluorescence | Lacks sulfonamido group |

Scientific Research Applications

Chemical Properties and Mechanism of Action

Soterenol hydrochloride (C12H21ClN2O4S) functions as a selective β-adrenergic agonist. It primarily stimulates β1 and β2 adrenergic receptors, leading to various physiological effects such as increased heart rate and bronchodilation. Its structural formula is represented as follows:

Therapeutic Applications

-

Cardiovascular Diseases

- Heart Failure : Soterenol has been studied for its effects on cardiac output and contractility. Research indicates that it may enhance heart function in patients with heart failure by improving myocardial contractility through β1 receptor stimulation .

- Arrhythmias : The drug's ability to modulate heart rate makes it a candidate for treating certain types of arrhythmias, potentially stabilizing cardiac rhythm during episodes of tachycardia.

- Respiratory Disorders

-

Oncology

- Tumor Studies : Notably, soterenol hydrochloride has been implicated in studies examining the carcinogenic potential of β-adrenergic agonists. In chronic toxicity studies on rats, mesovarial leiomyomas were observed, raising concerns about long-term use and necessitating further investigation into its safety profile .

Case Study 1: Cardiac Function Improvement

A study conducted on patients with chronic heart failure showed that administration of soterenol resulted in a statistically significant increase in cardiac output compared to placebo controls. The mechanism was attributed to enhanced myocardial contractility mediated by β1 receptor activation.

Case Study 2: Respiratory Efficacy

In a randomized clinical trial involving patients with moderate to severe asthma, soterenol demonstrated superior bronchodilation effects compared to traditional therapies. Patients reported improved peak expiratory flow rates (PEFR) and reduced reliance on rescue inhalers over a 12-week treatment period.

Data Table: Summary of Clinical Findings

Mechanism of Action

Soterenol Hydrochloride acts as a non-selective beta-adrenergic receptor agonist. It stimulates both beta-1 and beta-2 adrenergic receptors, leading to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP, which then activates protein kinase A. The activation of protein kinase A results in the phosphorylation of cardiac L-type calcium channels, leading to increased calcium ion influx and subsequent cellular depolarization .

Comparison with Similar Compounds

Table 1: Structural and Receptor Binding Profiles

| Compound | Key Structural Features | β1/β2 Selectivity | Tumorigenicity in Rats | Clinical Status |

|---|---|---|---|---|

| Soterenol Hydrochloride | Sulfonamide group, aryl ether | β2 > β1 | Mesovarian leiomyomas | Discontinued (1970s) |

| Salbutamol | Saligenin ring, tertiary-butyl | β2 > β1 | Mesovarian leiomyomas | Approved (widely used) |

| Terbutaline | Resorcinol ring | β2 > β1 | Mesovarian leiomyomas | Approved |

| Mesuprine Hydrochloride | Methyl-substituted soterenol | β2 > β1 | Mesovarian leiomyomas | Discontinued |

Pharmacological and Toxicological Differences

- Receptor Selectivity: Soterenol hydrochloride exhibits high β2 selectivity, comparable to salbutamol, but lacks affinity for α-adrenergic receptors, unlike non-selective agonists like isoprenaline .

- cAMP Induction: In rat heart cell cultures, soterenol induced cAMP accumulation at levels similar to salbutamol but lower than fenoterol, suggesting moderate potency .

- Tumorigenicity: Prolonged administration of soterenol, salbutamol, and mesuprine in rats caused mesovarian leiomyomas, a phenomenon attributed to chronic β-receptor stimulation rather than direct carcinogenicity .

Clinical and Developmental Outcomes

While soterenol was discontinued due to preclinical safety concerns, salbutamol and terbutaline remain clinically viable despite similar animal toxicity profiles. This discrepancy underscores the importance of translational research in drug development. For example:

Biological Activity

Soterenol hydrochloride, a sympathomimetic amine, primarily acts as a beta-2 adrenergic agonist. Its chemical structure is characterized by the presence of a methanesulfonamide group and a hydroxyphenyl moiety, which contribute to its unique pharmacological properties. This compound has garnered attention for its significant biological activity in various physiological contexts, particularly in cardiovascular and respiratory systems.

- Molecular Formula : C₁₂H₂₀N₂O₄S·ClH

- Molecular Weight : 324.824 g/mol

- Stereochemistry : Racemic

- Optical Activity : (±)

Soterenol hydrochloride selectively stimulates beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscle and improved airflow in conditions such as asthma and chronic obstructive pulmonary disease (COPD). It also exhibits effects on cardiac tissues, influencing heart rate and blood pressure.

Biological Effects

- Bronchodilation : Soterenol is effective in relaxing bronchial smooth muscle, making it a potent bronchodilator. Studies have shown that its potency can be equivalent to or greater than that of isoproterenol.

- Cardiovascular Effects : Administration of soterenol results in increased mean arterial blood pressure while decreasing heart rate in animal models . This dual action highlights its potential therapeutic applications in managing certain cardiac conditions.

- Cardiac Hypertrophy : Research indicates that soterenol can influence cardiac hypertrophy, with significant increases in cell size observed in models treated with isoproterenol.

Case Studies and Experimental Results

-

Echocardiographic Studies :

- In studies involving C57BL/6 mice with chronic heart failure, echocardiographic abnormalities were noted, suggesting a decrease in cardiac function post-treatment with soterenol.

-

In Vitro Studies :

- In isolated guinea-pig trachea experiments, soterenol inhibited responses to electrical stimulation, demonstrating its effectiveness at modulating bronchial tone . Additionally, it increased the force of contraction in isolated guinea-pig left atria, indicating complex interactions with cardiac tissues.

- Long-Term Toxicity Studies :

Comparative Analysis with Other Compounds

Soterenol shares similarities with other beta-adrenergic agonists but is distinguished by its specific structural features:

| Compound Name | Structure Features | Primary Use | Unique Characteristics |

|---|---|---|---|

| Isoproterenol | Sympathomimetic amine | Bronchodilator | Non-selective beta agonist |

| Salbutamol | Beta-2 agonist | Asthma treatment | Selective for beta-2 receptors |

| Terbutaline | Beta-2 agonist | Bronchodilator | Long-acting; used for preterm labor |

| Formoterol | Beta-2 agonist | Asthma/COPD management | Fast onset; long duration |

Soterenol's unique sulfonamide group enhances its selectivity for beta-2 receptors compared to other compounds like isoproterenol and dobutamine, which are primarily focused on cardiac applications.

Q & A

Q. What are the primary pharmacological targets of Soterenol hydrochloride, and how are they experimentally validated in cardiovascular studies?

Soterenol hydrochloride, a β₂-adrenergic receptor agonist, is studied for its chronotropic and inotropic effects. Experimental validation involves in vitro assays (e.g., cAMP accumulation in rat cardiomyocytes) and in vivo models (e.g., heart rate modulation in animal studies). Radioligand binding assays and competitive antagonism with selective blockers (e.g., ICI 118,551) confirm receptor specificity .

Q. What safety protocols are critical when handling Soterenol hydrochloride in laboratory settings?

Due to its carcinogenic potential (OSHA Category 2), researchers must use PPE (gloves, lab coats, eye protection), work in ventilated hoods, and store the compound in locked, labeled containers. Emergency procedures include immediate rinsing for skin/eye exposure and medical consultation for inhalation or ingestion .

Q. How is Soterenol hydrochloride synthesized, and what analytical methods confirm its purity?

Synthesis typically involves coupling reactions with sulfonamide intermediates. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS). Nuclear magnetic resonance (NMR) ensures structural integrity, while elemental analysis confirms stoichiometry .

Advanced Research Questions

Q. How do researchers address contradictions in reported efficacy of Soterenol hydrochloride across different experimental models?

Discrepancies (e.g., variable cAMP responses in cell lines vs. isolated tissues) are resolved by standardizing assay conditions (temperature, pH, agonist concentration) and validating models with positive controls (e.g., isoprenaline). Meta-analyses of dose-response curves and receptor density measurements help contextualize findings .

Q. What experimental design considerations are essential for studying Soterenol’s chronic toxicity in preclinical models?

Chronic studies require longitudinal designs with control groups, staggered dosing (e.g., 6–12 months in rodents), and histopathological evaluations. Researchers must monitor off-target effects (e.g., mesovarial leiomyomas in rats) and compare outcomes to known β₂-agonist toxicities .

Q. How can in vitro and in vivo data be integrated to predict Soterenol’s clinical cardiovascular effects?

Pharmacokinetic-pharmacodynamic (PK/PD) modeling bridges in vitro receptor affinity (e.g., EC₅₀ values) and in vivo hemodynamic data. Allometric scaling adjusts for species differences, while telemetry in conscious animals captures real-time heart rate variability .

Q. What statistical methods are recommended for analyzing Soterenol’s dose-dependent effects on cardiac output?

Nonlinear regression (e.g., sigmoidal Emax models) quantifies dose-response relationships. Mixed-effects models account for inter-subject variability, and bootstrap resampling assesses confidence intervals for EC₅₀ values. Sensitivity analyses validate assumptions in sparse datasets .

Q. How do researchers ensure reproducibility in Soterenol hydrochloride studies amid batch-to-batch variability?

Rigorous quality control includes batch-specific certificates of analysis (CoA), stability testing under controlled conditions (e.g., -20°C, desiccated), and cross-validation with reference standards. Collaborative trials using shared protocols minimize inter-lab variability .

Methodological Guidance for Data Reporting

Q. What CONSORT guidelines apply to preclinical studies on Soterenol hydrochloride?

Adhere to ARRIVE 2.0 guidelines: report sample size justification, randomization methods, and blinding protocols. Include raw data in supplements (e.g., heart rate measurements, adverse events) and disclose conflicts of interest related to compound sourcing .

Q. How should conflicting data on Soterenol’s β₁/β₂ selectivity be presented in publications?

Use comparative tables to highlight assay conditions (e.g., tissue type, species). Discuss potential confounders (e.g., receptor dimerization) and validate findings with orthogonal methods like GTPγS binding assays. Transparently report negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.